![molecular formula C14H10FNO B12673957 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one CAS No. 62662-88-8](/img/structure/B12673957.png)
3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Overview
Description
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a chemical compound with the molecular formula C14H10FNO It is a derivative of dibenzazepine, characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 6-position
Preparation Methods
The synthesis of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and dibenzazepine derivatives.
Cyclization: The formation of the dibenzazepine ring system involves cyclization reactions, often facilitated by Lewis acids or other catalysts.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the 6-position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation and Claisen condensation are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Its structure is similar to that of several antipsychotic drugs, suggesting possible interactions with neurotransmitter receptors.
Case Studies:
- Research indicates that derivatives of dibenzazepine compounds can exhibit antipsychotic properties by modulating dopamine and serotonin receptors, which are crucial for managing conditions such as schizophrenia and bipolar disorder .
The compound has shown promise in various biological assays, including antimicrobial and anticancer studies. Its fluorinated structure may enhance its interaction with biological targets.
Research Findings:
- In vitro studies have demonstrated that fluorinated dibenzazepines can inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Synthesis Insights:
Mechanism of Action
The mechanism of action of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one can be compared with other similar compounds, such as:
5H-Dibenz[b,e]azepine-6,11-dione: This compound lacks the fluorine atom and has a different oxidation state at the 6-position.
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound has a different substitution pattern and lacks the ketone group at the 6-position.
3-Chloro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one: This compound has a chlorine atom instead of a fluorine atom at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 227.23 g/mol
- CAS Number : 62662-88-8
Structure
The compound features a dibenzazepine core structure with a fluorine atom substitution, which may influence its pharmacological properties.
Research indicates that compounds within the dibenzazepine class, including this compound, exhibit various biological activities through multiple mechanisms:
- Calcium Channel Modulation : It has been reported that related compounds inhibit Ca-activated potassium channels, suggesting potential applications in treating conditions like sickle cell anemia and other proliferative diseases .
- Antitumor Activity : Some studies have suggested that similar dibenzazepine derivatives possess antitumor properties, potentially through apoptosis induction in cancer cells .
Case Studies and Research Findings
A review of several studies highlights the biological activity of this compound:
In Vitro Activity Against Cancer Cell Lines
Ion Channel Inhibition Profile
Properties
IUPAC Name |
3-fluoro-5,11-dihydrobenzo[c][1]benzazepin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(17)16-13(10)8-11/h1-6,8H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZBLXJYKSQBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211725 | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62662-88-8 | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62662-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-5,11-DIHYDRO-6H-DIBENZ(B,E)AZEPIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSV2TNS0NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.